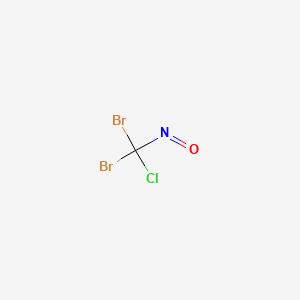
Methane, dibromochloronitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, dibromochloronitroso- is a chemical compound with the molecular formula CHBr2ClNO It is a halogenated methane derivative, characterized by the presence of bromine, chlorine, and nitroso groups attached to the methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane, dibromochloronitroso- typically involves the halogenation of methane under controlled conditions. One common method is the radical halogenation process, where methane reacts with bromine and chlorine in the presence of a radical initiator such as ultraviolet light or heat. The reaction proceeds through a radical chain mechanism, involving initiation, propagation, and termination steps .
Industrial Production Methods: Industrial production of methane, dibromochloronitroso- may involve large-scale halogenation processes, where methane is exposed to bromine and chlorine gases in a controlled reactor environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: Methane, dibromochloronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include dibromochloronitroso derivatives with higher oxidation states.
Reduction: Amino derivatives of methane, dibromochloronitroso-.
Substitution: Various substituted methane derivatives depending on the nucleophile used.
Scientific Research Applications
Methane, dibromochloronitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing halogen and nitroso functionalities into organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methane, dibromochloronitroso- involves its reactivity with various molecular targets. The compound can form reactive intermediates, such as radicals, which can interact with biological macromolecules like DNA, proteins, and lipids. These interactions can lead to modifications in the molecular structure and function, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Dibromochloromethane (CHBr2Cl): Similar in structure but lacks the nitroso group.
Tribromomethane (CHBr3): Contains three bromine atoms and no chlorine or nitroso groups.
Chlorodibromomethane (CHBr2Cl): Another halogenated methane derivative with similar properties.
Uniqueness: Methane, dibromochloronitroso- is unique due to the presence of both halogen and nitroso groups, which confer distinct reactivity and potential applications compared to other halogenated methanes. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
73411-13-9 |
|---|---|
Molecular Formula |
CBr2ClNO |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
dibromo-chloro-nitrosomethane |
InChI |
InChI=1S/CBr2ClNO/c2-1(3,4)5-6 |
InChI Key |
SBEWXCRGUOMHCR-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)(Cl)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















